Krasg12D-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Krasg12D-IN-3 is a small molecule inhibitor specifically designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancers . The KRAS G12D mutation results in the continuous activation of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Krasg12D-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and coupling reagents .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: Krasg12D-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups, which can enhance the compound’s potency and selectivity against the KRAS G12D mutation .
Scientific Research Applications
Krasg12D-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the structure-activity relationships of KRAS inhibitors . In biology, it helps elucidate the molecular mechanisms of KRAS-driven cancers and identify potential therapeutic targets . In medicine, this compound is being investigated as a potential treatment for cancers harboring the KRAS G12D mutation . Additionally, it has industrial applications in the development of new anticancer drugs and diagnostic tools .
Mechanism of Action
Krasg12D-IN-3 exerts its effects by selectively binding to the KRAS G12D mutant protein, thereby inhibiting its activity . The compound targets the guanine nucleotide-binding site of the KRAS protein, preventing the exchange of GDP for GTP and blocking downstream signaling pathways, such as the MAPK and PI3K pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in KRAS G12D-mutant cancer cells .
Comparison with Similar Compounds
Similar Compounds: Several compounds are similar to Krasg12D-IN-3, including MRTX1133, AMG 510, and ARS-1620 . These compounds also target KRAS mutations but may differ in their specificity, potency, and pharmacokinetic properties .
Uniqueness of this compound: This compound is unique due to its high selectivity and potency against the KRAS G12D mutation . Unlike other KRAS inhibitors, this compound has shown promising results in preclinical studies, demonstrating significant tumor regression and minimal toxicity . Its unique binding mode and favorable pharmacokinetic profile make it a promising candidate for further development as an anticancer therapy .
Properties
Molecular Formula |
C31H30ClF6N7O2 |
---|---|
Molecular Weight |
682.1 g/mol |
IUPAC Name |
3-chloro-5-[(4R,7S,8S,9S)-17-[[(8S)-6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-14-fluoro-9-methyl-10-oxa-2,12,16,18,20-pentazapentacyclo[9.7.1.14,7.02,8.015,19]icosa-1(18),11,13,15(19),16-pentaen-13-yl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C31H30ClF6N7O2/c1-13-25-19-4-3-16(40-19)11-45(25)27-20-24(42-29(43-27)46-12-30-5-2-6-44(30)10-14(9-30)26(34)35)22(33)23(41-28(20)47-13)17-7-15(39)8-18(32)21(17)31(36,37)38/h7-8,13,16,19,25,40H,2-6,9-12,39H2,1H3/t13-,16+,19-,25+,30-/m0/s1 |
InChI Key |
WEMJBXUDRVBQFH-GNKVFPMYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H]3CC[C@@H](N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OC[C@@]78CCCN7CC(=C(F)F)C8 |
Canonical SMILES |
CC1C2C3CCC(N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OCC78CCCN7CC(=C(F)F)C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.